molecular formula C17H16Cl2N2O5 B3680310 Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B3680310
M. Wt: 399.2 g/mol
InChI Key: WLXCMWPUWHNQSG-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester group, dichlorophenyl group, and dimethoxybenzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with methyl 4,5-dimethoxy-2-nitrobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms in the dichlorophenyl group.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic medium at elevated temperatures.

    Reduction: Performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated products, depending on the type of reaction and reagents used.

Scientific Research Applications

Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate include:

  • Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate
  • Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5/c1-24-14-7-10(16(22)26-3)13(8-15(14)25-2)21-17(23)20-9-4-5-11(18)12(19)6-9/h4-8H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXCMWPUWHNQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.